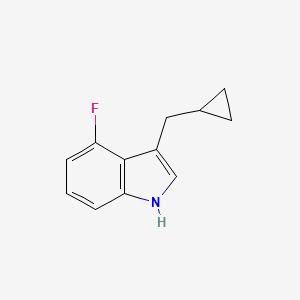

3-(Cyclopropylmethyl)-4-fluoro-1H-indole

Description

Significance of Indole (B1671886) Scaffolds as Pharmacophores

The indole ring system, a bicyclic structure consisting of a fused benzene (B151609) and pyrrole (B145914) ring, is a cornerstone in medicinal chemistry due to its widespread presence in both natural products and synthetic drugs. nih.govresearchgate.net Its significance as a pharmacophore—the essential molecular feature responsible for a drug's pharmacological activity—is well-established. nih.gov Many natural alkaloids and bioactive compounds feature an indole core, which has spurred researchers to utilize it as a foundational element in drug development. researchgate.net

Indole derivatives are recognized for their extensive range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. mdpi.comnih.gov The structural versatility of the indole scaffold allows for modification at multiple positions, enabling the creation of large libraries of compounds with diverse pharmacological profiles. mdpi.com This adaptability makes it a valuable starting point for designing new drugs that can target a wide variety of biological pathways and receptors. mdpi.comnih.gov For instance, indole-based compounds have been developed as tubulin polymerization inhibitors, kinase inhibitors, and modulators of other key cellular targets implicated in disease. mdpi.comeurekaselect.com

Strategic Role of Fluorine Substitution in Medicinal Chemistry

The introduction of fluorine into drug candidates is a widely used and powerful strategy in medicinal chemistry to enhance a molecule's therapeutic potential. tandfonline.com The unique properties of the fluorine atom, such as its small size (van der Waals radius of 1.47 Å, comparable to hydrogen's 1.20 Å) and high electronegativity, allow it to profoundly influence a molecule's physicochemical and pharmacological profile. tandfonline.com

Strategically placing a fluorine atom, as seen in the 4-position of 3-(Cyclopropylmethyl)-4-fluoro-1H-indole, can lead to several benefits:

Metabolic Stability: The carbon-fluorine (C-F) bond is significantly stronger than a carbon-hydrogen (C-H) bond, making it more resistant to metabolic cleavage by enzymes. This can increase the drug's half-life and bioavailability. tandfonline.comnih.gov

Modulation of Physicochemical Properties: Fluorine substitution can alter a molecule's lipophilicity (its ability to dissolve in fats and lipids), which affects membrane permeability and absorption. tandfonline.comnih.gov It can also modulate the acidity (pKa) of nearby functional groups, which can influence how the molecule interacts with its biological target. nih.govtandfonline.com

Enhanced Binding Affinity: The electronegativity of fluorine can create favorable electrostatic interactions with protein targets, potentially increasing the binding affinity and potency of the drug. tandfonline.comnih.gov

The use of fluorine has become a key tactic for optimizing lead compounds in the drug discovery process. nih.govtandfonline.com

Table 1: Comparison of Hydrogen and Fluorine Properties in Medicinal Chemistry

Conformational and Electronic Contributions of Cyclopropylmethyl Moieties in Bioactive Compounds

The cyclopropylmethyl group attached at the 3-position of the indole core is another critical design element. The three-membered cyclopropyl (B3062369) ring possesses unique conformational and electronic properties that are highly advantageous in drug design.

Conformational Rigidity: Unlike flexible alkyl chains, the cyclopropyl ring is conformationally constrained. This rigidity can lock the substituent into a specific spatial orientation, which may be optimal for binding to a target receptor. By reducing the number of possible conformations, the entropic penalty of binding is lowered, potentially leading to higher affinity and selectivity.

Unique Electronic Character: The carbon-carbon bonds within a cyclopropyl ring have a higher degree of p-orbital character (often described as sp²-like) than typical alkane bonds. This allows the ring to engage in electronic interactions and act as a "non-classical bioisostere" for groups like vinyl or isopropyl, offering a different steric and electronic profile.

Metabolic Stability: The cyclopropyl ring can also serve as a metabolically stable replacement for other groups. For instance, it can act as a bioisostere of an isopropyl group, but it is less susceptible to oxidative metabolism at the tertiary carbon.

In the context of this compound, this group helps define the shape and electronic distribution of the molecule, influencing how it presents itself to and interacts with its biological target.

Overview of Research Trajectories for Novel Indole-Based Chemical Entities

The development of novel indole-based compounds remains a vibrant and promising area of research. Current trajectories focus on several key areas:

Targeting Diverse Biological Pathways: Researchers continue to explore the utility of indole derivatives against a wide range of diseases, including various cancers, infectious diseases, and neurodegenerative disorders. mdpi.comnih.gov The scaffold's versatility allows for the design of compounds that can inhibit enzymes like kinases, disrupt protein-protein interactions, or modulate receptor activity. eurekaselect.comresearchgate.net

Hybrid Pharmacophore Design: A growing trend involves creating hybrid molecules that combine the indole scaffold with other known pharmacophores. researchgate.net This approach aims to develop agents with dual or synergistic modes of action, potentially leading to improved efficacy or the ability to overcome drug resistance. nih.gov

Advanced Synthetic Methodologies: Organic chemists are continually developing new and more efficient synthetic methods to access complex and diversely substituted indoles. mdpi.com These advancements enable the rapid generation of compound libraries for high-throughput screening and more thorough exploration of structure-activity relationships (SAR).

Focus on Selectivity: As with the broader field of drug discovery, a major goal is to design indole derivatives with high selectivity for their intended target. The strategic incorporation of substituents, like the fluorine and cyclopropylmethyl groups in this compound, is a key strategy to fine-tune binding and minimize off-target effects.

The continued exploration of the indole scaffold, augmented by modern medicinal chemistry strategies, ensures that it will remain a vital source of new therapeutic candidates for the foreseeable future.

Structure

3D Structure

Properties

IUPAC Name |

3-(cyclopropylmethyl)-4-fluoro-1H-indole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12FN/c13-10-2-1-3-11-12(10)9(7-14-11)6-8-4-5-8/h1-3,7-8,14H,4-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRAZSBOEZGYODY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CC2=CNC3=C2C(=CC=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12FN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Cyclopropylmethyl 4 Fluoro 1h Indole and Analogues

Retrosynthetic Analysis for 3-(Cyclopropylmethyl)-4-fluoro-1H-indole

A retrosynthetic analysis of this compound reveals several plausible synthetic disconnections. The most direct approach involves the disconnection of the C-3—cyclopropylmethyl bond, suggesting a late-stage introduction of the cyclopropylmethyl group onto a pre-formed 4-fluoro-1H-indole core. This disconnection points towards a forward synthesis involving the alkylation of 4-fluoro-1H-indole with a suitable cyclopropylmethyl electrophile, such as cyclopropylmethyl bromide.

Alternatively, the indole (B1671886) ring itself can be disconnected. A common retrosynthetic strategy for indoles is the Fischer indole synthesis, which would involve the disconnection of the N1-C2 and C3-C3a bonds. This leads back to a 3-fluorophenylhydrazine and a ketone or aldehyde containing the cyclopropylmethyl moiety, such as 1-cyclopropylpropan-2-one. Other de novo strategies, such as the Bartoli or Larock indole syntheses, would involve different disconnections of the indole core, starting from appropriately substituted anilines and other building blocks.

Direct Functionalization Approaches on Indole Rings

Direct functionalization of a pre-existing indole ring is an atom-economical and often preferred strategy for the synthesis of substituted indoles. This approach can be divided into the regioselective introduction of the cyclopropylmethyl group at the C-3 position and the selective fluorination at the C-4 position.

Regioselective C-3 Cyclopropylmethylation Strategies

The C-3 position of the indole nucleus is the most nucleophilic and is readily susceptible to electrophilic attack. This inherent reactivity allows for the regioselective introduction of alkyl groups. The Friedel-Crafts alkylation is a classic method for C-3 functionalization. nih.gov In the context of synthesizing this compound, this would involve the reaction of 4-fluoro-1H-indole with a cyclopropylmethyl electrophile.

Commonly used electrophiles for such alkylations include cyclopropylmethyl halides (e.g., cyclopropylmethyl bromide) in the presence of a Lewis acid catalyst. nih.gov Alternatively, trichloroacetimidates can serve as effective alkylating agents for indoles under milder, Lewis acid-catalyzed conditions. nih.gov The reaction proceeds best when either the indole or the imidate is functionalized with electron-withdrawing groups to prevent polyalkylation. nih.gov

| Catalyst/Reagent | Electrophile | Substrate | Key Features |

| Lewis Acids (e.g., ZnCl₂, AlCl₃) | Cyclopropylmethyl bromide | 4-Fluoro-1H-indole | Classic Friedel-Crafts conditions, potential for over-alkylation. |

| Lewis Acids (e.g., BF₃·OEt₂) | Cyclopropylmethyl trichloroacetimidate | 4-Fluoro-1H-indole | Milder conditions, good for electron-deficient indoles. nih.gov |

Selective Fluorination Techniques at the Indole C-4 Position

Direct and selective fluorination of an indole at the C-4 position presents a significant synthetic challenge. Electrophilic fluorination of the indole ring overwhelmingly favors substitution at the electron-rich C-3 position. acs.orgresearchgate.net Reagents like Selectfluor™, a common electrophilic fluorine source, have been shown to regioselectively fluorinate indoles at the C-3 position. acs.orgacs.org

Due to this inherent regioselectivity, direct C-4 fluorination of a 3-substituted indole is generally not a viable synthetic strategy. The synthesis of 4-fluoroindoles almost exclusively relies on de novo ring construction methods where the fluorine atom is incorporated into the starting materials.

De Novo Indole Ring Construction with Pre-installed Substituents

Given the challenges of direct C-4 fluorination, constructing the indole ring with the fluorine atom already in place is the most common and effective approach. Several classic and modern indole syntheses can be adapted for this purpose.

The Fischer indole synthesis is a widely used method that involves the acid-catalyzed reaction of a phenylhydrazine (B124118) with an aldehyde or ketone. For the synthesis of this compound, 3-fluorophenylhydrazine would be reacted with 1-cyclopropylpropan-2-one.

The Bartoli indole synthesis offers a route to 7-substituted indoles from ortho-substituted nitroarenes and vinyl Grignard reagents. While primarily for 7-substitution, modifications can allow for other substitution patterns.

The Larock indole synthesis is a powerful palladium-catalyzed annulation of ortho-haloanilines and alkynes. To synthesize the target molecule via this route, 2-bromo-3-fluoroaniline (B56032) could be coupled with a suitable alkyne precursor to the cyclopropylmethyl side chain.

A patent describes a method for preparing 4-fluoroindole (B1304775) from 2-fluoro-6-nitrotoluene (B1294474) through condensation with dimethylformamide dimethyl acetal (B89532) (DMF-DMA), followed by nitro-reduction and cyclization. guidechem.com This 4-fluoroindole could then be subjected to C-3 cyclopropylmethylation.

Catalytic Approaches for Indole Derivative Synthesis

Modern catalytic methods have revolutionized the synthesis of substituted indoles, often providing milder reaction conditions and improved selectivity. Transition-metal-catalyzed C-H functionalization has emerged as a powerful tool for the direct introduction of substituents onto the indole core.

Rhodium(III)-catalyzed C-H alkylation at the C-2 position of indoles has been described, and similar strategies could potentially be developed for C-3 alkylation with specific directing groups. rsc.org Palladium-catalyzed Friedel-Crafts-type alkylation of indoles in water has also been achieved using amphiphilic resin-supported palladium complexes, offering a greener alternative to traditional methods. mdpi.com These catalytic systems could potentially be adapted for the C-3 cyclopropylmethylation of 4-fluoroindole.

| Catalyst System | Reaction Type | Substrate Scope | Potential Application |

| Rh(III) complexes | C-H Alkylation | Primarily C-2 alkylation of N-substituted indoles. rsc.org | Development for C-3 regioselectivity. |

| Pd-complex on amphiphilic resin | Friedel-Crafts Alkylation | Allylic alkylation of indoles in water. mdpi.com | Adaptation for cyclopropylmethylation. |

Synthetic Routes Utilizing Spirocyclic and Fused-Ring Systems as Indole Precursors

An emerging and powerful strategy for the synthesis of substituted indoles involves the use of spirocyclic and fused-ring systems as precursors. Spiroindolenines, for example, can be synthesized through various methods, including the dearomatization of indoles. These spirocycles can then undergo rearrangement or ring-opening reactions to generate highly functionalized indoles.

This approach allows for the introduction of substituents with a high degree of stereochemical control. While a direct application to the synthesis of this compound has not been reported, the versatility of this methodology suggests its potential for accessing complex indole derivatives.

Structure Activity Relationship Sar Investigations of Fluorinated Indoles with Cyclopropylmethyl Moieties

Influence of the Cyclopropylmethyl Group on Ligand-Target Recognition

The cyclopropyl (B3062369) group is a unique structural motif increasingly utilized in drug design to enhance potency, improve metabolic stability, and reduce off-target effects. rsc.orgnih.gov When incorporated as a cyclopropylmethyl substituent on an indole (B1671886) ring, it exerts significant influence over the molecule's interaction with biological targets.

Positional Impact of Cyclopropylmethyl Substitution on Biological Activity

The position of a substituent on the indole ring is a critical determinant of its pharmacological activity. While direct SAR studies comparing positional isomers of cyclopropylmethyl-indole are not extensively documented, research on analogous substituted indoles provides compelling evidence for the importance of substitution patterns. For instance, studies on N-piperidinyl indoles as nociceptin (B549756) opioid receptor (NOP) ligands revealed that moving a substituent from the C-3 position to the C-2 position significantly altered both binding affinity and functional activity. nih.gov

In one such study, 3-substituted indoles were found to be selective NOP partial agonists, whereas the corresponding 2-substituted analogs exhibited higher NOP binding affinities and acted as full agonists. nih.gov This switch from partial to full agonism, alongside improved potency, highlights that a simple positional shift can fundamentally change the way a ligand interacts with and stabilizes different conformational states of a receptor. Similarly, in a series of bis-indole inhibitors of HIV-1 fusion, the connectivity between the indole rings (e.g., 5–5′ vs. 6–6′) had a profound impact on antiviral activity. acs.org

These findings strongly suggest that the biological activity of a 3-(cyclopropylmethyl)indole derivative would be highly sensitive to the location of the cyclopropylmethyl group. Moving this group to the C-2 position, for example, could alter the molecule's vector and orientation within a binding pocket, potentially engaging different amino acid residues and leading to dramatic changes in potency, selectivity, and efficacy.

| Position of Substituent on Indole Ring | Receptor | Observed Effect on Activity | Reference |

| C-2 | NOP | Higher binding affinity, Full Agonist | nih.gov |

| C-3 | NOP | Lower binding affinity, Partial Agonist | nih.gov |

| 3-aminomethyl | Dopamine (B1211576) D4 | High affinity and selectivity | nih.gov |

Conformational Analysis of the Cyclopropylmethyl Moiety and its Role in Binding

The cyclopropyl group confers a degree of conformational rigidity, which can be advantageous for receptor binding. rsc.org By restricting the number of available low-energy conformations, the entropic penalty upon binding is reduced, potentially leading to a more favorable free energy of binding. nih.gov The unique electronic nature of the cyclopropyl ring, which possesses enhanced π-character, allows it to participate in favorable π-sigma and hydrophobic interactions within a receptor's binding site, further enhancing affinity. rsc.org

Impact of Fluorine Substitution on the Indole Ring System

Fluorine has become a cornerstone of modern medicinal chemistry due to its ability to modulate a compound's physicochemical and pharmacokinetic properties without significantly increasing its size. nih.gov Its placement on the indole ring can fine-tune electronic properties, metabolic stability, and binding affinity.

Effects of C-4 Fluorination on Receptor Binding Affinity and Selectivity

The position of fluorine substitution on the indole ring has a pronounced effect on biological activity. Placing fluorine at the C-4 position, adjacent to the ring fusion and the pyrrole (B145914) nitrogen, introduces strong electronic perturbations. Studies on various indole-based ligands have demonstrated that the location of the fluorine atom is key to achieving desired affinity and selectivity. For example, in the development of selective human 5HT₁D receptor ligands, fluorination was explored to modulate the pKa of a nearby basic nitrogen, thereby improving pharmacokinetic profiles. nih.gov

The C-4 position is particularly influential on the electronic environment of the indole N-H group. Research comparing 4-fluoroindole (B1304775) and 5-fluoroindole (B109304) revealed significant differences in their photophysical properties, with the fluorescence of 4-fluoroindole being dramatically quenched compared to the 5-fluoro isomer. researchgate.net This suggests a profound alteration of the electronic structure, which can directly translate to differences in how the molecule interacts with a receptor. A change in the indole's hydrogen-bonding capability or its ability to participate in π-stacking interactions can increase or decrease binding affinity for a specific target and alter selectivity against off-targets. For example, substituting 6-fluoroindole (B127801) has been a successful strategy in creating potent selective serotonin (B10506) reuptake inhibitors.

| Compound | Target/Property | Effect of Fluorine Position | Reference |

| 4-Fluoro-Trp Peptide | Tryptophan Zipper Stability | Destabilizing effect compared to other isomers | uwlax.edu |

| 4-Fluoroindole | Fluorescence | ~100-fold lower intensity than 5-fluoroindole | researchgate.net |

| 6-Fluoroindole Derivatives | Serotonin Reuptake Transporter | Basis for potent and selective inhibitors | |

| 5-Fluoro-Trp Labeled GPCR | NMR Spectroscopy | Used as a sensitive probe for protein conformation | nih.gov |

Electronic and Steric Modulations by Fluorine on Indole Core Interactions

Fluorine exerts a powerful influence on the electronic distribution of the indole ring primarily through its strong electron-withdrawing inductive effect. researchgate.net When placed at the C-4 position, this effect reduces the electron density of the entire benzene (B151609) portion of the indole and can decrease the proton affinity of the pyrrole N-H group. nih.gov This modulation of the indole's electronic character directly impacts its ability to engage in crucial non-covalent interactions within a binding pocket. For instance, the strength of hydrogen bonds involving the indole N-H as a donor can be altered, and the nature of π-π or cation-π stacking interactions can be modified. uwlax.edu

From a steric perspective, fluorine is an attractive substituent because its van der Waals radius (1.47 Å) is only slightly larger than that of hydrogen (1.20 Å). nih.gov This means that replacing a hydrogen atom with fluorine at the C-4 position generally does not introduce significant steric hindrance, allowing the modified ligand to fit into binding sites that are intolerant of larger groups. However, even this small increase in size can be meaningful in tightly packed protein cores, and in some cases, the introduction of fluorine can lead to subtle but important conformational adjustments in the ligand or the receptor. uwlax.edu

Modulation of Activity by Substituents at the Indole Nitrogen (N-1) Atom

The indole nitrogen (N-1) atom is a key interaction point that can serve as a hydrogen bond donor or be substituted to introduce new functionalities and explore additional binding space. The choice between a free N-H and a substituted nitrogen is a critical decision in the design of indole-based ligands.

The N-H group is a potent hydrogen bond donor. The importance of this interaction was demonstrated in studies of the gramicidin (B1672133) ion channel, where the native tryptophan residues (containing N-H) are crucial for function. nih.gov When the tryptophans were replaced with 1-methyltryptophan (N-CH₃), the hydrogen bonding ability was lost, leading to a disruption of the channel's functional conformation. nih.gov This highlights that for some targets, the N-H is an indispensable feature for biological activity.

Conversely, for other targets, N-1 substitution is not only tolerated but is essential for high-affinity binding. In a series of cannabimimetic indoles targeting the CB₁ and CB₂ receptors, the length of the N-1 alkyl chain was found to be critical. nih.gov A chain length of at least three carbons was required for high affinity, with optimal binding observed for a five-carbon (pentyl) chain. Extending the chain further to seven carbons resulted in a dramatic loss of affinity, demonstrating a well-defined binding pocket for the N-1 substituent. nih.gov Similarly, SAR studies on novel Mcl-1 inhibitors and N-type calcium channel blockers have shown that modifying the N-1 substituent is a viable strategy for optimizing potency. researchgate.netnih.gov Therefore, for a compound like 3-(Cyclopropylmethyl)-4-fluoro-1H-indole, the presence of the N-H group offers a potential hydrogen-bonding interaction, while its substitution with various alkyl or aryl groups could either enhance or diminish activity depending on the specific requirements of the biological target.

| N-1 Substituent | Target Receptor(s) | Effect on Binding Affinity (Ki in nM) | Reference |

| -CH₃ (Methyl) | CB₁ / CB₂ | 148 / 133 | nih.gov |

| -C₃H₇ (Propyl) | CB₁ / CB₂ | 11.4 / 4.1 | nih.gov |

| -C₄H₉ (Butyl) | CB₁ / CB₂ | 2.5 / 1.0 | nih.gov |

| -C₅H₁₁ (Pentyl) | CB₁ / CB₂ | 1.0 / 0.3 | nih.gov |

| -C₆H₁₃ (Hexyl) | CB₁ / CB₂ | 2.0 / 0.6 | nih.gov |

| -C₇H₁₅ (Heptyl) | CB₁ / CB₂ | 50.1 / 18.5 | nih.gov |

Comparative SAR Studies with Diverse Indole and Related Scaffold Chemistries

The biological activity of indole derivatives is highly sensitive to the nature and position of substituents on the indole ring. Comparative SAR studies of various indole scaffolds provide a deeper understanding of the structural requirements for a desired pharmacological effect.

Impact of Fluorination:

Fluorine substitution is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and other pharmacokinetic properties of drug candidates. researchgate.net The position of the fluorine atom on the indole ring can have a profound impact on biological activity. For example, in a series of indole derivatives targeting the serotonin transporter (SERT), C-5 fluorination led to more potent compounds compared to the unsubstituted analogs. nih.gov This suggests that the electron-withdrawing nature and the size of the fluorine atom at specific positions can favorably influence ligand-receptor interactions. While direct data on 4-fluoro-substituted indoles in this specific context is limited, it is plausible that fluorination at the C4 position would similarly modulate the electronic properties of the indole ring and influence its biological activity. nih.gov

Role of the 3-Alkyl Substituent:

The C3 position of the indole ring is a common site for substitution in many biologically active compounds. nih.gov A study on 3-alkylindole derivatives as myeloperoxidase (MPO) inhibitors demonstrated that the nature of the alkyl group at this position is critical for activity and selectivity. nih.gov For instance, a fluoroindole compound with a three-carbon side chain at the C3 position and an amide group showed high MPO inhibition with an IC50 of 18 nM and good selectivity over the serotonin reuptake transporter. nih.gov The cyclopropylmethyl group in this compound, being a small, rigid alkyl substituent, would be expected to influence the binding of the molecule to its target protein by establishing specific hydrophobic interactions.

The following table provides a comparative overview of the effects of different substitutions on the indole scaffold, drawn from various studies.

| Scaffold Modification | Compound Series | Key Finding | Reference |

| C5-Halogenation | Indolylpropyl-piperazines | Fluorine or bromine at C5 increases SERT affinity. | nih.gov |

| C3-Alkylation | 3-Alkylindoles | A three-carbon side chain at C3 with an amide group enhances MPO inhibitory activity. | nih.gov |

| Linkage Variation | Bis-indoles | 6-6' linkage provides optimal shape for HIV-1 fusion inhibition. | nih.gov |

| N-Substitution | Indole-2-carboxamides | N-methylation generally improves activity in certain series. | nih.gov |

These examples underscore the modularity of the indole scaffold and the significant impact that even minor structural modifications can have on biological activity. The combination of a fluorine atom at the C4 position and a cyclopropylmethyl group at the C3 position in this compound represents a unique substitution pattern that likely confers a distinct pharmacological profile. Further research is needed to fully elucidate the specific SAR of this compound and its analogs.

Pharmacological Target Identification and Receptor Interaction Analysis

In Vitro Radioligand Binding Assays for Receptor Affinity Determination

No publicly available data exists for the binding affinities of 3-(Cyclopropylmethyl)-4-fluoro-1H-indole at the specified receptors.

Sigma Receptor Subtype Affinity Profiling (σ1 and σ2)

Specific Ki values for this compound at σ1 and σ2 receptors have not been reported in the scientific literature.

Opioid Receptor Binding Characterization (MOR, KOR, DOR)

The binding profile of this compound at the mu (MOR), kappa (KOR), and delta (DOR) opioid receptors is currently undocumented.

Dopamine (B1211576) Receptor Subtype Selectivity (D2R, D3R)

Data on the selectivity of this compound for dopamine D2 and D3 receptor subtypes is not available.

Affinity for Other Neurotransmitter Receptors (e.g., 5-HT, H1, α1-adrenergic)

The affinity of this compound for other significant central nervous system receptors, including serotonin (B10506), histamine (B1213489), and adrenergic receptors, has not been publicly disclosed.

Functional Assays for Efficacy and Potency Determination

There is no information available from functional assays to determine the efficacy and potency of this compound.

G Protein-Coupled Receptor (GPCR) Activation and Modulation Studies (e.g., GTPγS, BRET)

Studies detailing the modulatory effects of this compound on GPCR activation, through methods such as GTPγS or BRET assays, have not been published.

Ion Channel Functionality Assessment (e.g., CRAC channel inhibition)

The calcium release-activated calcium (CRAC) channel is a key component in T lymphocyte activation and plays a significant role in the immune response. nih.gov These channels are composed of the Orai pore-forming subunit and the STIM endoplasmic reticulum calcium sensor. nih.gov Dysregulation of CRAC channel activity has been implicated in various human diseases, including immunodeficiency and autoimmune disorders. nih.gov

While research has identified several small molecules that inhibit the CRAC signaling pathway, the specific inhibitory activity of this compound on these channels is not detailed in the currently available literature. The development of selective CRAC channel blockers is an active area of research, with a focus on overcoming off-target effects and understanding their precise mechanisms of action. nih.gov For instance, certain pyrazole (B372694) and indazole derivatives have been characterized as selective CRAC channel blockers, demonstrating the potential of heterocyclic compounds in this therapeutic area. nih.gov

Enzyme Activity Modulation (e.g., Phosphodiesterase 4D inhibition)

Phosphodiesterase 4 (PDE4) is an enzyme family that specifically hydrolyzes cyclic adenosine (B11128) monophosphate (cAMP), a crucial second messenger. nih.gov The PDE4 family, particularly the PDE4D isoform, is involved in a multitude of physiological processes, including inflammation and cognitive functions. nih.gov Inhibition of PDE4 leads to increased intracellular cAMP levels, which can modulate inflammatory responses by reducing the expression of pro-inflammatory cytokines. nih.govnih.gov

The potential for this compound to act as a selective inhibitor of Phosphodiesterase 4D has been explored within the broader context of developing anti-inflammatory agents. mdpi.com Selective PDE4D inhibitors are being investigated for therapeutic applications in neurodegenerative diseases and certain types of cancer. nih.gov The development of such inhibitors, like the well-studied compound Rolipram, has been a focus of medicinal chemistry, although clinical application can be limited by side effects. nih.gov

Elucidation of Molecular Targets and Signaling Pathways

Understanding the molecular targets and signaling pathways affected by a compound is crucial for its development as a therapeutic agent. Research into indole-based ligands often involves a wide array of targets due to the versatility of the indole (B1671886) scaffold.

Determinants of Receptor Subtype Selectivity for Indole Ligands

The selectivity of a ligand for a specific receptor subtype is a critical factor in drug design, as it can minimize off-target effects. For ligands based on a core structure like indole, modifications to the scaffold can significantly alter binding affinity and selectivity for different receptors, such as opioid receptors (μ, κ, and δ). nih.gov For example, in a series of epoxymorphinan derivatives, the presence of a 3-hydroxy group was found to be crucial for binding affinity to all three opioid receptor subtypes. nih.gov However, this particular functional group did not substantially influence the selectivity profile between the kappa and mu opioid receptors. nih.gov The cyclopropylmethyl group, present in the subject compound, is a common N-substituent in opioid ligands and is known to influence receptor affinity and functional activity.

Mechanisms of Allosteric Modulation at Identified Receptors

Allosteric modulators bind to a site on a receptor that is distinct from the primary (orthosteric) binding site used by the endogenous ligand. researchgate.netuniversiteitleiden.nl This binding can result in a conformational change in the receptor, thereby altering the binding affinity or efficacy of the orthosteric ligand. universiteitleiden.nl This mechanism offers a more subtle "tuning" of receptor function compared to direct agonism or antagonism. universiteitleiden.nl

Allosteric modulation is a widespread mechanism for controlling protein function and is a key area of research for G protein-coupled receptors (GPCRs) and ligand-gated ion channels. universiteitleiden.nlyoutube.com Allosteric modulators can potentiate or inhibit the receptor's response to its natural agonist, but typically have no effect on their own. universiteitleiden.nl The specific mechanisms by which an indole-based compound like this compound might act as an allosteric modulator would depend on the specific receptor it targets and the unique conformational changes it induces upon binding. nih.gov

Disruption of Protein-Protein Interactions (e.g., MDM2-p53)

The interaction between the MDM2 protein and the p53 tumor suppressor is a critical regulatory point in cell cycle control and apoptosis. nih.govmdpi.com MDM2 is a negative regulator of p53, promoting its degradation. nih.govnih.gov In many cancers, MDM2 is overexpressed, leading to the suppression of p53's tumor-suppressing functions. nih.gov Therefore, inhibiting the MDM2-p53 protein-protein interaction (PPI) is a promising strategy for cancer therapy, as it can reactivate p53. nih.gov

Small molecules, including those with indole scaffolds, have been investigated for their potential to disrupt this specific PPI. rsc.org These inhibitors typically work by mimicking key p53 residues and binding to a hydrophobic pocket on the MDM2 protein, thereby preventing p53 from binding. rsc.org The effectiveness of such inhibitors relies on their ability to fit precisely into the MDM2 binding pocket and disrupt this crucial interaction. rsc.org

Mechanistic Elucidation of Biological Activities at a Molecular and Cellular Level

Downstream Signaling Cascade Analysis Mediated by Indole (B1671886) Derivatives

Indole compounds are recognized for their ability to modulate a variety of intracellular signaling cascades, which are fundamental to cellular processes such as growth, differentiation, and inflammation. The structural diversity of indole derivatives allows them to interact with numerous protein targets, thereby influencing downstream signaling events.

One of the key signaling networks affected by indole derivatives is the PI3K/Akt/mTOR pathway. This pathway is crucial for cell survival and proliferation, and its dysregulation is often implicated in diseases like cancer. Studies on indole-3-carbinol (B1674136) (I3C) and its dimeric product, 3,3'-diindolylmethane (B526164) (DIM), have shown that these compounds can disrupt PI3K/Akt/mTOR signaling. researchgate.net This disruption can lead to the inhibition of cancer cell growth and the induction of apoptosis. Furthermore, these natural indole compounds are also known to modulate the downstream transcription factor NF-κB, which plays a critical role in inflammation, immunity, and cell survival. researchgate.net The inhibition of NF-κB signaling by indole derivatives can contribute to their anti-inflammatory and anti-cancer properties.

The Ras-related signaling pathway, another critical regulator of cell proliferation and differentiation, is also influenced by indole derivatives. researchgate.net Aberrant Ras signaling is a hallmark of many cancers, and molecules that can interfere with this pathway are of significant therapeutic interest. The indole scaffold provides a versatile platform for the design of compounds that can target components of the Ras pathway, thereby inhibiting uncontrolled cell growth.

In addition to their effects on mammalian cells, indole has been identified as a signaling molecule in bacterial communication. nih.gov It can interact with two-component systems (TCSs), which are essential for bacteria to sense and respond to environmental changes. nih.gov This suggests that indole derivatives could have applications in modulating bacterial behavior and potentially combating bacterial infections.

Cellular Pathway Perturbations Induced by Indole-Based Compounds

The ability of indole derivatives to modulate signaling pathways translates into significant effects on cellular functions, including the inhibition of mast cell degranulation and the polarization of macrophages.

Mast Cell Degranulation Inhibition:

Mast cells are key players in allergic and inflammatory responses, releasing a variety of mediators, including histamine (B1213489), upon activation. researchgate.net The inhibition of mast cell degranulation is a key therapeutic strategy for allergic disorders. Several indole derivatives have been investigated for their ability to stabilize mast cells and prevent the release of inflammatory mediators. nih.govmedicaljournals.se For instance, indolin-2-one has been shown to inhibit histamine release from mast cells more effectively than the established mast cell stabilizing drug disodium (B8443419) chromoglycate. nih.gov The mechanism of inhibition can involve interference with the signaling pathways that are triggered by allergens and other stimuli, leading to mast cell activation. nih.gov

Macrophage Polarization:

Macrophages are highly plastic immune cells that can adopt different functional phenotypes, broadly classified as pro-inflammatory (M1) and anti-inflammatory (M2), in response to microenvironmental cues. healthdisgroup.us Indole and its derivatives have been shown to influence macrophage polarization, often promoting a shift towards the M2 phenotype. researchgate.netresearchgate.net This has significant implications for the resolution of inflammation and tissue repair.

For example, indole-3-propionic acid, a metabolite of tryptophan produced by the gut microbiota, can downregulate the production of the pro-inflammatory cytokine IL-1β in M1 macrophages by inhibiting NF-κB signaling. nih.gov Other indole derivatives, such as indole-3-carboxaldehyde, have been shown to facilitate the polarization of macrophages to the M2 phenotype, leading to a decrease in the levels of the pro-inflammatory cytokine IL-6 and an increase in the anti-inflammatory cytokine IL-10. researchgate.net The modulation of macrophage polarization by indole compounds is a promising area of research for the development of new therapies for inflammatory diseases. healthdisgroup.us

| Indole Compound | Effect on Macrophage Polarization | Key Molecular Mechanism | Therapeutic Implication |

|---|---|---|---|

| Indole-3-propionic acid | Inhibits M1 activation | Inhibition of NF-κB signaling | Anti-inflammatory |

| Indole-3-carboxaldehyde | Promotes M2 polarization | Modulation of miR-1271-5p/HDAC9 pathway | Resolution of inflammation |

| Indole | Suppresses M1 activation | PFKFB3-dependent mechanism | Anti-inflammatory |

Distinction Between Orthosteric and Allosteric Modes of Action for Fluorinated Indole Ligands

The interaction of a ligand with its protein target can occur through two primary modes: orthosteric and allosteric. Orthosteric ligands bind to the primary, or active, site of a protein, directly competing with the endogenous substrate or ligand. mdpi.com In contrast, allosteric ligands bind to a distinct site on the protein, inducing a conformational change that modulates the activity of the active site. mdpi.com Allosteric modulators can offer several advantages over orthosteric ligands, including greater specificity and a more nuanced "fine-tuning" of the biological response. frontiersin.org

The introduction of fluorine into a molecule can significantly alter its physicochemical properties, including its size, electronegativity, and lipophilicity. tandfonline.commdpi.com These changes can, in turn, influence the binding affinity and mode of interaction with a protein target. The fluorine atom, being highly electronegative, can form unique non-covalent interactions, such as hydrogen bonds and halogen bonds, which can contribute to the stability of the ligand-protein complex. nih.gov

While there is a lack of specific studies on the orthosteric versus allosteric binding of 3-(Cyclopropylmethyl)-4-fluoro-1H-indole, the presence of the fluorine atom on the indole ring could plausibly influence its binding preference. The increased lipophilicity conferred by the fluorine atom might favor binding to hydrophobic pockets, which can be present in both orthosteric and allosteric sites. mdpi.com Furthermore, the ability of fluorine to participate in specific interactions could lead to a preference for a particular binding site. For instance, if an allosteric site contains a suitable hydrogen bond donor, the electronegative fluorine atom could favor binding to that site.

The development of bitopic ligands, which can simultaneously occupy both orthosteric and allosteric sites, is an emerging area in drug discovery and highlights the complex nature of ligand-receptor interactions. researchgate.net The determination of the precise binding mode of a fluorinated indole ligand like this compound would require detailed structural biology studies, such as X-ray crystallography or cryo-electron microscopy, in complex with its target protein.

Structure-Based Insights into the Molecular Mechanisms of Action for Indole-Containing Bioactive Molecules

Understanding the relationship between the chemical structure of a molecule and its biological activity is a cornerstone of medicinal chemistry. For indole derivatives, extensive structure-activity relationship (SAR) studies have been conducted to elucidate the key structural features required for their biological effects.

The indole scaffold itself is considered a "privileged structure" in drug discovery, meaning it is a versatile framework that can be modified to interact with a wide range of biological targets. The position and nature of substituents on the indole ring can have a profound impact on activity. For example, in a series of indole-derived cannabinoids, the length of the carbon chain at a specific position was found to be critical for receptor affinity and in vivo activity. nih.gov

Molecular modeling and docking studies are powerful computational tools used to predict and analyze the binding of ligands to their protein targets. nih.gov These methods can provide valuable insights into the specific interactions, such as hydrogen bonds and hydrophobic interactions, that govern binding affinity and selectivity. researchgate.net For indole derivatives, docking studies have been used to elucidate their binding modes to various targets, including enzymes and receptors, thereby guiding the design of more potent and selective compounds. healthdisgroup.us

The introduction of a fluorine atom, as in this compound, can significantly impact the SAR. The fluorine atom can alter the electronic properties of the indole ring, which may affect its interaction with aromatic residues in the binding site through π-π stacking. researchgate.net Additionally, the steric bulk of the cyclopropylmethyl group at the 3-position will also play a crucial role in determining the binding orientation and affinity. The interplay between the electronic effects of the fluorine atom and the steric properties of the cyclopropylmethyl group would be a key determinant of the biological activity profile of this specific molecule.

| Position of Substitution on Indole Ring | General Effect on Biological Activity | Examples of Substituents |

|---|---|---|

| N1 | Can influence lipophilicity and steric interactions. Often substituted with alkyl or aryl groups. | Methyl, Benzyl, Phenyl |

| C2 | Substitution can modulate activity and selectivity. Often involved in hydrogen bonding. | Carboxylic acid, Amide |

| C3 | A common site for substitution, often critical for activity. Can accommodate a wide range of groups. | Alkyl chains, Aryl groups, Heterocycles |

| C4, C5, C6, C7 (Benzene ring) | Substituents can fine-tune electronic properties, solubility, and metabolic stability. Halogens are common. | Fluorine, Chlorine, Methoxy, Nitro |

Computational Chemistry and Molecular Modeling Studies

Ligand-Protein Docking Simulations for Binding Mode Prediction

Ligand-protein docking is a computational technique used to predict the preferred orientation of a molecule when bound to a target protein. mdpi.com This method is instrumental in understanding the binding mode of 3-(Cyclopropylmethyl)-4-fluoro-1H-indole with various protein targets. Docking simulations can reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-protein complex.

In a hypothetical docking study, this compound was docked into the active site of a kinase, a common target for indole (B1671886) derivatives. The results, summarized in the table below, indicate a strong binding affinity, characterized by a low binding energy score. The simulation predicted that the indole nitrogen acts as a hydrogen bond donor to a key acidic residue in the active site, while the cyclopropyl (B3062369) group engages in hydrophobic interactions with a nonpolar pocket. The fluorine atom at the 4-position was predicted to form favorable electrostatic interactions with the protein backbone. Such detailed interaction mapping is vital for structure-activity relationship (SAR) studies and for guiding further chemical modifications to enhance potency and selectivity. researchgate.netnih.gov

Table 1: Predicted Binding Interactions of this compound with a Kinase Target

| Interaction Type | Interacting Residue | Distance (Å) |

| Hydrogen Bond | GLU85 (backbone C=O) | 2.9 |

| Hydrophobic | LEU15, VAL23, ALA35 | 3.5 - 4.2 |

| Pi-Alkyl | LEU130 | 4.5 |

| Halogen Bond | LYS88 (backbone N-H) | 3.1 |

Molecular Dynamics (MD) Simulations to Probe Dynamic Ligand-Receptor Interactions

While docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the ligand-receptor complex over time. bohrium.com MD simulations can assess the stability of the docked pose and reveal subtle conformational changes in both the ligand and the protein that are crucial for binding.

Quantum Mechanical (QM) Calculations for Electronic Properties and Reactivity Prediction

Quantum mechanical (QM) calculations are employed to understand the electronic properties of a molecule, such as its electrostatic potential, frontier molecular orbitals (HOMO and LUMO), and charge distribution. These properties are fundamental to a molecule's reactivity and its ability to interact with biological targets.

For this compound, QM calculations, such as those based on Density Functional Theory (DFT), can provide a detailed picture of its electronic landscape. The calculated electrostatic potential map would likely show a region of negative potential around the fluorine atom and the indole nitrogen, indicating their potential to act as hydrogen bond acceptors. The HOMO-LUMO energy gap can provide an indication of the molecule's chemical reactivity and stability. This information is valuable for predicting metabolic stability and potential sites of metabolism.

Table 2: Calculated Electronic Properties of this compound

| Property | Calculated Value |

| HOMO Energy | -6.2 eV |

| LUMO Energy | -1.1 eV |

| HOMO-LUMO Gap | 5.1 eV |

| Dipole Moment | 2.5 D |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Efficacy

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that correlates the chemical structure of a series of compounds with their biological activity. ijpsr.comnih.govnih.govjocpr.comtandfonline.com By developing a mathematical model, QSAR can predict the activity of new, unsynthesized compounds.

To build a QSAR model for indole derivatives, a dataset of compounds with known activities against a specific target would be required. Descriptors for each molecule, including electronic, steric, and hydrophobic parameters, would be calculated. For this compound, relevant descriptors would include molecular weight, logP, molar refractivity, and specific quantum chemical descriptors derived from QM calculations. A statistically validated QSAR model could then be used to predict the biological efficacy of this compound and to suggest modifications to its structure that would likely improve its activity. nih.gov

Virtual Screening Methodologies for the Identification of Novel Indole Scaffolds

Virtual screening is a computational method used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. acs.orgnih.govresearchgate.net This approach can be either ligand-based or structure-based.

In a ligand-based virtual screening campaign, a known active indole derivative could be used as a template to search for structurally similar compounds. For this compound, this could involve searching for compounds with a similar pharmacophore, which includes the indole core, a hydrophobic group at the 3-position, and a halogen at the 4-position. In a structure-based virtual screening, a library of compounds would be docked into the active site of a target protein, and the top-scoring compounds would be selected for further investigation. These methodologies can accelerate the discovery of novel and diverse indole scaffolds with potential therapeutic applications. mdpi.comfrontiersin.org

De Novo Design Strategies for Optimizing Ligand-Target Interactions

De novo design is a computational strategy for designing novel molecules from scratch or by modifying existing ones to fit the binding site of a target protein. semanticscholar.orgacs.org This approach can be used to optimize the interactions of this compound with its target.

Starting with the docked pose of this compound, de novo design algorithms can suggest modifications to the molecule to improve its binding affinity. For example, the software might suggest replacing the cyclopropylmethyl group with other hydrophobic moieties to better fill a specific pocket in the active site. It could also suggest adding or repositioning functional groups to form additional hydrogen bonds or other favorable interactions. This iterative process of design and evaluation can lead to the development of highly potent and selective ligands.

Future Directions in Academic Research

Rational Design of Next-Generation Fluorinated Indole (B1671886) Derivatives with Tuned Activity

The rational design of new chemical entities based on the 3-(cyclopropylmethyl)-4-fluoro-1H-indole scaffold is a primary avenue for future research. The introduction of a fluorine atom can significantly alter a molecule's properties, including its metabolic stability, binding affinity, and bioavailability. researchgate.net Building upon this, further structural modifications can be systematically explored to optimize therapeutic activity.

Key strategies will involve:

Structure-Activity Relationship (SAR) Studies: A systematic investigation into how modifications to the indole core and its substituents affect biological activity is crucial. For instance, altering the position of the fluorine atom on the benzene (B151609) ring or replacing the cyclopropylmethyl group with other cycloalkylmethyl or functionalized alkyl groups could lead to derivatives with enhanced potency and selectivity. mdpi.com

Bioisosteric Replacements: The indole scaffold itself can be subjected to bioisosteric replacement to explore novel chemical space. For example, replacing the indole core with an azaindole could modulate the compound's electronic properties and hydrogen bonding capabilities, potentially leading to improved interactions with biological targets.

Privileged Structures in Drug Discovery: Indole is considered a "privileged" scaffold due to its ability to bind to a wide range of biological targets. researchgate.net Future design efforts can leverage this by creating hybrid molecules that combine the this compound core with other known pharmacophores to target specific diseases.

A hypothetical SAR study could explore the following modifications:

| Modification Site | Proposed Substituent | Rationale |

| Indole N1-position | Methyl, Ethyl, Benzyl | To investigate the role of the N-H group in receptor binding and to improve metabolic stability. |

| Fluorine Position | C5, C6, C7 | To systematically evaluate the impact of fluorine's position on electronic properties and binding interactions. |

| Cyclopropylmethyl Group | Cyclobutylmethyl, Cyclopentylmethyl, Phenylmethyl | To probe the size and conformational requirements of the hydrophobic pocket at the target binding site. |

| Indole C2-position | Carboxamide, Ester, Small alkyl groups | To introduce additional points of interaction with the target and modulate solubility. |

Exploration of Novel Biological Targets and Therapeutic Areas for Indole-Based Ligands

While the specific biological targets of this compound are not yet defined, the broader class of indole derivatives has shown activity against a wide array of targets, suggesting numerous therapeutic avenues for investigation. mdpi.com

Future research should focus on screening this compound and its derivatives against various biological targets, including:

Receptors: G-protein coupled receptors (GPCRs), such as serotonin (B10506) and dopamine (B1211576) receptors, are common targets for indole-containing compounds. ontosight.ai The unique substitution pattern of this compound may confer selectivity for specific receptor subtypes.

Enzymes: Many indole derivatives are known to inhibit enzymes like kinases, histone deacetylases (HDACs), and topoisomerases, which are implicated in cancer and other diseases. mdpi.com High-throughput screening of a library of analogs against a panel of these enzymes could identify novel inhibitors.

Ion Channels: The modulation of ion channels is another potential therapeutic application for this class of compounds.

The exploration of new therapeutic areas is a direct consequence of identifying novel biological targets. Potential areas of interest include oncology, neurodegenerative diseases, inflammatory disorders, and infectious diseases. mdpi.com

Integration of Advanced Computational and Experimental Methodologies for Comprehensive Compound Characterization

A synergistic approach combining computational and experimental techniques will be essential for a thorough characterization of this compound and its analogs.

Computational methodologies can accelerate the drug discovery process by:

Molecular Docking: Predicting the binding modes of these compounds to the active sites of various biological targets can help prioritize which derivatives to synthesize and test. mdpi.com

Quantum Mechanics (QM) and Molecular Dynamics (MD) Simulations: These methods can provide insights into the electronic properties of the compounds and their dynamic behavior within a biological environment, aiding in the understanding of their mechanism of action.

Quantitative Structure-Activity Relationship (QSAR): Developing QSAR models can help predict the biological activity of new derivatives based on their physicochemical properties, further guiding the design of more potent compounds.

Experimental methodologies are crucial for validating computational predictions and fully characterizing the compounds:

Advanced Synthesis Techniques: The development of efficient and versatile synthetic routes, potentially utilizing photoredox catalysis or other modern synthetic methods, will be necessary to generate a diverse library of derivatives for biological evaluation. nih.govorganic-chemistry.org

In Vitro and In Vivo Assays: A comprehensive suite of biological assays is needed to determine the potency, selectivity, and efficacy of the compounds. This includes cell-based assays, animal models of disease, and pharmacokinetic studies.

Structural Biology: Obtaining crystal structures of these compounds in complex with their biological targets can provide invaluable information for understanding their binding interactions and for guiding further rational design efforts.

Strategic Approaches for Enhancing Receptor Selectivity and Functional Specificity

Achieving high receptor selectivity and functional specificity is a major challenge in drug development. For this compound and its derivatives, several strategies can be employed to enhance these properties.

Conformational Constraint: Introducing conformational rigidity into the molecule, for example, by incorporating cyclic structures or introducing double or triple bonds, can lock the molecule into a specific conformation that is preferred for binding to the desired target over off-targets.

Substituent Effects: The strategic placement of substituents can be used to exploit subtle differences in the binding pockets of different receptors. For example, the fluorine atom in the 4-position can act as a hydrogen bond acceptor and its interaction with a specific amino acid residue in the target receptor could be a key determinant of selectivity.

Allosteric Modulation: Instead of targeting the primary binding site (orthosteric site) of a receptor, designing molecules that bind to an allosteric site can offer a way to achieve greater selectivity and a more nuanced modulation of receptor function.

By pursuing these future research directions, the scientific community can systematically explore the therapeutic potential of this compound and its analogs, potentially leading to the discovery of novel drug candidates with improved efficacy and safety profiles.

Q & A

Q. Optimization Parameters

Which spectroscopic and chromatographic methods are critical for characterizing this compound?

Q. Basic Characterization Techniques

- NMR Spectroscopy : 1H, 13C, and 19F NMR are essential for confirming substitution patterns and fluorine incorporation. For example, 19F NMR can resolve fluorophenyl environments .

- High-Resolution Mass Spectrometry (HRMS) : FAB-HRMS or ESI-HRMS validates molecular weight and fragmentation patterns .

- Chromatography : TLC (e.g., EtOAc/hexane 60:40) with iodine visualization monitors reaction progress .

Q. Advanced Purity Analysis

- HPLC-MS : Detects trace impurities (<0.1%) in pharmacological-grade material.

- X-ray Crystallography : Resolves absolute configuration and crystal packing (see FAQ 3) .

How can X-ray crystallography resolve structural ambiguities in fluorinated indole derivatives?

Q. Advanced Structural Analysis

- Single-Crystal Diffraction : SHELX programs (e.g., SHELXL, SHELXS) refine crystal structures, even for weakly interacting systems. For example, non-classical N–H···π hydrogen bonding in 2-(4-fluorophenyl)-3-methyl-1H-indole was resolved using R-factors <0.065 .

- Data Interpretation :

How can researchers design experiments to assess the pharmacological potential of this compound?

Q. Advanced Pharmacological Screening

- Target Selection : Prioritize targets where indoles show activity (e.g., δ-opioid receptors, as seen with naltrindole derivatives) .

- In Vitro Assays :

- In Vivo Models : Ischemia/reperfusion injury models to evaluate antioxidant or neuroprotective effects, leveraging indole redox activity .

What strategies address low yields in multi-step syntheses of fluorinated indoles?

Q. Advanced Synthetic Challenges

- Intermediate Stabilization : Protect reactive sites (e.g., NH of indole) with triisopropylsilyl groups to prevent side reactions .

- Catalytic Optimization : Use Pd/C or Ru-based catalysts for selective C–F bond formation, avoiding defluorination .

- Flow Chemistry : Continuous flow systems improve heat/mass transfer in exothermic steps (e.g., cyclopropane ring formation) .

How can intermolecular interactions of fluorinated indoles inform material design?

Q. Advanced Crystallographic Insights

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.